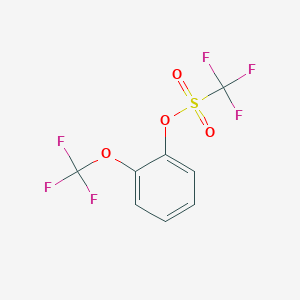

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate

Description

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a sulfonate ester featuring a phenyl ring substituted with a trifluoromethoxy (–OCF₃) group at the ortho position and a trifluoromethanesulfonate (–SO₃CF₃, triflate) group. This compound is notable for its electron-withdrawing substituents, which enhance the leaving group ability of the triflate moiety, making it valuable in organic synthesis as an intermediate for nucleophilic aromatic substitution or coupling reactions.

Properties

Molecular Formula |

C8H4F6O4S |

|---|---|

Molecular Weight |

310.17 g/mol |

IUPAC Name |

[2-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H4F6O4S/c9-7(10,11)17-5-3-1-2-4-6(5)18-19(15,16)8(12,13)14/h1-4H |

InChI Key |

CBDRDVMEWMZWNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Triflation Using Trifluoromethanesulfonic Anhydride

A classical and widely used method involves the reaction of 2-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent.

- Reagents: 2-(Trifluoromethoxy)phenol, trifluoromethanesulfonic anhydride (Tf2O), base (pyridine or DIPEA), anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

- Conditions: Low temperature (0 °C to room temperature), inert atmosphere.

- Mechanism: The phenolic oxygen attacks the electrophilic sulfur of Tf2O, displacing triflate and forming the aryl triflate.

- A solution of 2-(trifluoromethoxy)phenol in anhydrous pyridine is cooled to 0 °C.

- Tf2O is added dropwise with stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (up to 18 hours).

- The mixture is quenched with aqueous acid, extracted with organic solvent, washed, dried, and purified by chromatography.

This method provides high conversion and yields, often above 70%, depending on the substrate purity and reaction conditions.

Use of N-Phenyltrifluoromethanesulfonimide (PhNTf2) as Triflyl Source

An alternative triflation method employs N-phenyltrifluoromethanesulfonimide as a triflyl donor in the presence of a base.

- PhNTf2 reacts with the phenol in the presence of a base such as DIPEA.

- The reaction is typically performed in acetonitrile or dimethylformamide (DMF).

- The reaction is stirred at room temperature for extended periods (e.g., 18 hours).

- This approach can be advantageous for substrates sensitive to strongly electrophilic Tf2O.

- Chamber A: PhNTf2 (1.5 eq) and fluoride source.

- Chamber B: 2-(Trifluoromethoxy)phenol (1 eq), DIPEA (3 eq), acetonitrile.

- Reaction stirred at room temperature for 18 hours.

- Yield and conversion depend on solvent and fluoride source, with yields in the range of 40-70% reported.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Temperature | Solvent(s) | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct triflation with Tf2O | Tf2O, pyridine or DIPEA, 2-(trifluoromethoxy)phenol | 0 °C to RT | DCM, THF, MeCN | 70-90 | Most common, high yield, requires dry conditions |

| PhNTf2-mediated triflation | N-Phenyltrifluoromethanesulfonimide, DIPEA | RT | MeCN, DMF | 40-70 | Milder, useful for sensitive substrates |

| Lithiation followed by triflation | n-BuLi, Tf2O, 2-bromoaryl precursor | -100 °C to RT | THF | 60-80 | Requires low temperature, sensitive to moisture |

Research Discoveries and Optimization Insights

- Solvent and base selection critically affect yields and selectivity. Aprotic solvents like dichloromethane and acetonitrile are preferred for direct triflation.

- Temperature control is essential to avoid decomposition or side reactions; low temperature addition of Tf2O improves selectivity.

- Use of fluoride sources in combination with PhNTf2 can enhance triflate formation efficiency.

- One-pot procedures combining triflation and subsequent cross-coupling have been developed to streamline synthesis.

- Alternative triflyl donors such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been explored but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulphonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethoxy groups into target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

- Structure : Replaces the trifluoromethoxy group with a trimethylsilyl (–Si(CH₃)₃) group.

- Synthesis : Efficient gram-scale preparation via silylation and triflation reactions, yielding a precursor for o-benzyne generation through fluoride-induced desilylation .

- Applications : Key intermediate in tandem thia-Fries rearrangements and cyclizations to form benzannulated heterocycles .

- Reactivity : The trimethylsilyl group stabilizes adjacent negative charges, facilitating benzyne formation, unlike the electron-withdrawing trifluoromethoxy group in the target compound.

4-Methylphenyl Trifluoromethanesulfonate

- Structure : Methyl substituent at the para position instead of trifluoromethoxy.

- Properties : Lower molecular weight (240.20 g/mol) and reduced electron-withdrawing effects compared to the target compound .

- Applications : Commercial reagent (purity >95%) for introducing methyl-substituted aryl triflates in cross-coupling reactions .

- Safety : Classified as hazardous (flammable and corrosive), requiring careful handling .

Methyl Trifluoromethanesulfonate

- Structure : Simplest triflate ester (methyl group instead of aryl).

- Reactivity : Highly electrophilic methylating agent due to the strong electron-withdrawing triflate group .

- Hazards : Corrosive (H314) and flammable (H226), with acute toxicity .

- Contrast : Lacks aromatic stabilization, making it unsuitable for aryl coupling reactions but ideal for alkylation.

Electronic and Steric Considerations

- Trifluoromethoxy (–OCF₃) : Strong electron-withdrawing effect enhances the leaving group ability of triflate, favoring SNAr reactions. The ortho substitution may introduce steric hindrance, affecting regioselectivity.

- Trimethylsilyl (–Si(CH₃)₃) : Sterically bulky but electronically stabilizing, enabling unique pathways like benzyne generation .

- Methyl (–CH₃) : Electron-donating nature reduces triflate reactivity, limiting utility in demanding electrophilic reactions .

Biological Activity

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a specialized organic compound notable for its unique trifluoromethoxy and trifluoromethanesulphonate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an autotaxin inhibitor, which may have implications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure

The chemical structure of 2-(trifluoromethoxy)phenyl trifluoromethanesulphonate features a phenyl ring substituted with a trifluoromethoxy group and a trifluoromethanesulphonate moiety. This configuration enhances its reactivity and biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Trifluoromethoxy)phenyl | C8H6F3O3S | Autotaxin inhibitor; potential antibacterial properties |

| 2-Amino-4-(trifluoromethoxy)phenyl | C8H7F3N2O3S | Exhibits significant biological activity as an autotaxin inhibitor |

Autotaxin Inhibition

Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various physiological processes such as cell proliferation, migration, and survival. The inhibition of autotaxin by 2-(trifluoromethoxy)phenyl trifluoromethanesulphonate can potentially lead to therapeutic benefits in conditions characterized by excessive LPA signaling, such as:

- Cancer : High levels of LPA are associated with tumor growth and metastasis.

- Fibrosis : LPA contributes to fibrotic processes in tissues.

- Inflammatory Diseases : LPA mediates inflammatory responses, making its inhibition beneficial in inflammatory conditions.

Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound may also exhibit antibacterial and antifungal properties. While specific mechanisms of action remain to be fully elucidated, the presence of the trifluoromethoxy group is hypothesized to enhance the compound's interaction with microbial targets, potentially disrupting their cellular processes.

Study on Autotaxin Inhibition

A recent study evaluated the efficacy of 2-(trifluoromethoxy)phenyl trifluoromethanesulphonate as an autotaxin inhibitor. The results demonstrated that the compound effectively reduced LPA levels in vitro, leading to decreased proliferation of cancer cell lines. The IC50 values indicated a strong binding affinity to autotaxin, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, 2-(trifluoromethoxy)phenyl trifluoromethanesulphonate was tested against various bacterial and fungal strains. Results showed significant inhibitory effects on growth, particularly against Gram-positive bacteria. Further investigations are required to determine the precise mechanisms underlying these antimicrobial effects.

Q & A

Q. What precautions are critical when handling 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate in electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.